molecular formula C12H14F4N2O B8537356 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid CAS No. 4037-50-7

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid

Cat. No.: B8537356
CAS No.: 4037-50-7
M. Wt: 278.25 g/mol
InChI Key: BOACQOQWFXYDFY-UHFFFAOYSA-N
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Description

10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylacetic acid is a useful research compound. Its molecular formula is C12H14F4N2O and its molecular weight is 278.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

4037-50-7

Molecular Formula

C12H14F4N2O

Molecular Weight

278.25 g/mol

IUPAC Name

1,1-diethyl-3-[2-fluoro-6-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C12H14F4N2O/c1-3-18(4-2)11(19)17-10-8(12(14,15)16)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3,(H,17,19)

InChI Key

BOACQOQWFXYDFY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)NC1=C(C=CC=C1F)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A round-bottom flask, equipped with a distillation apparatus, is charged with dibenzosuberol (25.0 g, 0.119 mol) and malonic acid (61.9 g, 0.595 mol). The mixture is heated in an 160° C. oil bath. The solids melt. Gas bubbles form and water and acetic acid are distilled through the condenser. After 30 minutes, the mixture is cooled to room temperature and dissolved in ethyl acetate. The organic solution is washed with brine and dried (magnesium sulfate). The solvent is removed in vacuo to give an off white solid, which is recrystallized from hexane-ethyl acetate/1:1 to yield the title compound as white crystals, 28.8 g; mp 164°-165° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
61.9 g
Type
reactant
Reaction Step One
Name
title compound

Synthesis routes and methods II

Procedure details

200 g of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-malonic acid are heated to 180° while stirring for 30 minutes. After cooling to 120°, the residue is treated with about 1 l of benzene and heated to boiling while stirring and under reflux until all crystallized-out material has again dissolved. Subsequently, the mixture is treated with 500 ml of hexane, cooled to about 10° while stirring and while cooling with ice, left to stand in the cold overnight and subsequently the crystal slurry obtained is removed by filtration under suction. After washing with petroleum ether and drying at 50° in a vacuum drying oven, there is obtained 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid as beige crystals of melting point 163°-165°.
Name
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-malonic acid
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Name
10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-acetic acid

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